molecular formula C23H21BrN2O4 B2621770 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide CAS No. 850904-42-6

2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2621770
CAS No.: 850904-42-6
M. Wt: 469.335
InChI Key: RRUYURWMIBZUQP-UHFFFAOYSA-N
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Description

2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a combination of bromophenyl, tetrahydroisoquinoline, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common approach is to start with the bromination of a phenylmethyl group, followed by the formation of the tetrahydroisoquinoline ring through a Pictet-Spengler reaction. The final step involves the coupling of the furan moiety with the acetamide group under specific conditions, such as the use of a base and a coupling agent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and Pictet-Spengler reactions, as well as the development of more efficient catalysts for the coupling step .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring would yield furanones, while substitution of the bromine atom with an amine would yield an aminophenyl derivative .

Scientific Research Applications

2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline
  • **N-[(furan-2-yl)methyl]acetamide
  • **4-bromophenyl derivatives

Uniqueness

What sets 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O4/c24-17-8-6-16(7-9-17)14-26-11-10-19-20(23(26)28)4-1-5-21(19)30-15-22(27)25-13-18-3-2-12-29-18/h1-9,12H,10-11,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUYURWMIBZUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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